molecular formula C22H24ClN5O B2936333 4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923132-28-9

4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Katalognummer: B2936333
CAS-Nummer: 923132-28-9
Molekulargewicht: 409.92
InChI-Schlüssel: NQNQTKAHPFJSOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide” is a chemical compound with the molecular formula C18H21ClN2O . It has an average mass of 316.825 Da and a monoisotopic mass of 316.134247 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C18H21ClN2O . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the sources I have access to.

Wirkmechanismus

Lapatinib is a tyrosine kinase inhibitor that works by inhibiting the activity of the HER2 protein. The HER2 protein is a receptor tyrosine kinase that is overexpressed in HER2-positive breast cancer cells. The overexpression of HER2 leads to increased cell growth and division, which ultimately leads to the development of cancer. Lapatinib binds to the intracellular domain of the HER2 protein and inhibits its activity, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
Lapatinib has been shown to have a number of biochemical and physiological effects. It inhibits the activity of the HER2 protein, which leads to the inhibition of cell growth and division. Lapatinib has also been shown to inhibit the activity of other tyrosine kinases, such as EGFR and HER4. This inhibition leads to the inhibition of cell growth and division, ultimately leading to the death of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

Lapatinib has a number of advantages for lab experiments. It is a potent inhibitor of the HER2 protein and has been extensively studied for its anti-cancer properties. Lapatinib has also been shown to have a good safety profile, with minimal side effects. However, Lapatinib has some limitations for lab experiments. It is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Lapatinib is also a highly specific inhibitor of the HER2 protein, which may limit its use in experiments that require the inhibition of other tyrosine kinases.

Zukünftige Richtungen

There are a number of future directions for the study of Lapatinib. One area of research is the development of more potent and selective inhibitors of the HER2 protein. Another area of research is the investigation of Lapatinib in combination with other anti-cancer drugs. Lapatinib has been shown to have synergistic effects when combined with other drugs, such as paclitaxel and trastuzumab. The development of new drug combinations may lead to more effective treatments for HER2-positive breast cancer. Finally, there is a need for more research on the long-term effects of Lapatinib treatment. Long-term studies will help to determine the safety and efficacy of Lapatinib as a treatment for HER2-positive breast cancer.
In conclusion, Lapatinib is a tyrosine kinase inhibitor that is used to treat HER2-positive metastatic breast cancer. It works by inhibiting the activity of the HER2 protein, which leads to the inhibition of cell growth and division. Lapatinib has been extensively studied for its anti-cancer properties and has a good safety profile. However, it has some limitations for lab experiments, such as its cost and specificity. There are a number of future directions for the study of Lapatinib, including the development of more potent and selective inhibitors of the HER2 protein, the investigation of Lapatinib in combination with other anti-cancer drugs, and the need for more research on the long-term effects of Lapatinib treatment.

Synthesemethoden

Lapatinib is synthesized through a multistep process. The synthesis starts with the reaction of 4-chloro-3-nitrobenzoic acid with 4-(diethylamino)-2-nitrobenzene to form 4-chloro-3-nitro-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide. This compound is then reduced to 4-chloro-3-amino-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide. The final step involves the reaction of 4-chloro-3-amino-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide with 6-methyl-4-(3-trifluoromethylphenyl)pyrimidin-2-amine to form Lapatinib.

Wissenschaftliche Forschungsanwendungen

Lapatinib has been extensively studied for its anti-cancer properties. It is used for the treatment of HER2-positive metastatic breast cancer. Lapatinib works by inhibiting the activity of the HER2 protein, which is overexpressed in HER2-positive breast cancer cells. This inhibition leads to the inhibition of cell growth and division, ultimately leading to the death of cancer cells.

Eigenschaften

IUPAC Name

4-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-19-12-10-18(11-13-19)25-21(29)16-6-8-17(23)9-7-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNQTKAHPFJSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.